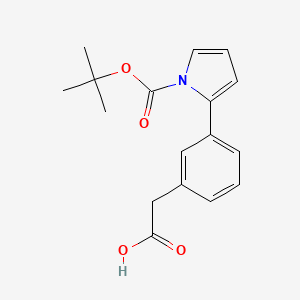
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a chiral epoxide compound that serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring an epoxy group and a methoxyphenyl group, makes it a valuable building block in organic synthesis, particularly in the production of coronary vasodilators like diltiazem .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the asymmetric hydrolysis of a racemic mixture using lipase enzymes. One common method employs the lipase from Serratia marcescens in an emulsion bioreactor. The reaction proceeds efficiently in an organic-aqueous biphasic system, where the hydrolyzing reaction is first order in substrate concentration .
Industrial Production Methods: For industrial-scale production, an emulsion bioreactor is used to facilitate the enzymatic hydrolysis. The reaction rate is influenced by factors such as stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate. After the enzymatic reaction, phase separation is achieved by adding surfactants, resulting in high yields of the desired product with high chemical and optical purity .
化学反应分析
Types of Reactions: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the production of diltiazem, a coronary vasodilator used to treat hypertension and angina.
Industry: Employed in the large-scale production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes, such as lipases, which catalyze the hydrolysis of the epoxide ring. This enzymatic reaction is stereospecific, leading to the formation of optically active products. The compound’s unique structure allows it to act as a versatile intermediate in various synthetic pathways .
相似化合物的比较
Methyl (2S,3R)-2,3-epoxy-3-(4-methoxyphenyl)propionate: The enantiomer of the compound , with similar chemical properties but different stereochemistry.
Methyl (2R,3S)-2,3-epoxy-3-phenylpropionate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl (2R,3S)-2,3-epoxy-3-(4-hydroxyphenyl)propionate: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an epoxy group and a methoxyphenyl group. These features make it particularly valuable in the synthesis of pharmaceuticals like diltiazem, where stereospecificity and functional group compatibility are crucial .
属性
CAS 编号 |
96125-49-4 |
|---|---|
分子式 |
C30H37N3O6S3 |
分子量 |
631.8 g/mol |
IUPAC 名称 |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
InChI 键 |
FASRCBZJGUBERH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC |
规范 SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Key on ui other cas no. |
137173-40-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)

![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)






